molecular formula C21H28N6O B606327 BPKDi CAS No. 1201673-28-0

BPKDi

Katalognummer B606327
CAS-Nummer: 1201673-28-0
Molekulargewicht: 380.49
InChI-Schlüssel: XNWDRALEEPGBHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BPKDi is a potent bipyridyl Protein Kinase D (PKD) inhibitor. It has IC50s of 1 nM, 9 nM, and 1 nM for PKD1, PKD2, and PKD3, respectively . BPKDi blocks signal-dependent phosphorylation and nuclear export of class IIa HDACs in cardiomyocytes .


Synthesis Analysis

The synthesis of BPKDi has been described in a study . The study provides a detailed account of the synthetic efforts that led to the development of several moderately to highly PKD-selective chemotypes .


Molecular Structure Analysis

The molecular structure of BPKDi is represented by the formula C21H28N6O . It has a molecular weight of 380.49 .


Chemical Reactions Analysis

BPKDi is known to block signal-dependent phosphorylation and nuclear export of class IIa HDACs in cardiomyocytes .


Physical And Chemical Properties Analysis

BPKDi has a molecular weight of 380.49 and a molecular formula of C21H28N6O . It is a solid substance with an off-white to light yellow color . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

  • Cardiac Applications : BPKDi, identified as a bipyridyl PKD inhibitor, has been shown to block signal-dependent phosphorylation and nuclear export of class IIa histone deacetylases in cardiomyocytes. This suppression of hypertrophy in cardiomyocytes defines PKD as a principal cardiac class IIa HDAC kinase, indicating potential therapeutic applications for cardiac hypertrophy (Monovich et al., 2010).

  • Cancer Research : Although not directly mentioning BPKDi, research in cancer pain management, such as the development of a cancer pain assessment tool in Korea (Brief Pain Inventory), highlights the broader context of pain and symptom management in cancer, where kinase inhibitors like BPKDi could potentially play a role (Yun et al., 2004).

  • Information Technology and Healthcare : The application of information technology in health care management, like in the Health Social Security Agency services in Indonesia, reflects the increasing importance of technological integration in healthcare settings. This is relevant to the administration and monitoring of treatments, including those involving BPKDi (Fahlevi & Alharbi, 2021).

  • Biophotonic Imaging in Infectious Diseases : Biophotonic imaging (BPI) is a sensitive, noninvasive technique used for detecting microorganisms in living animals, which is becoming widespread in the study of infectious diseases. While this paper does not directly address BPKDi, the advancements in imaging and diagnostics could be crucial for understanding the effects of kinase inhibitors in infectious diseases (Andreu, Zelmer, & Wiles, 2010).

  • Immunodeficiency Studies : BPKDi's potential impact in immunological contexts can be indirectly inferred from research on B cell cytoplasmic tyrosine kinases, such as BPK (B cell progenitor kinase), in human X-linked agammaglobulinemia. Understanding kinase activity in immunodeficiencies may open avenues for applying BPKDi in similar contexts (Tsukada et al., 1993).

Safety And Hazards

As a research chemical, BPKDi is not intended for human or veterinary use . It should be handled with appropriate safety measures to prevent any potential harm.

Eigenschaften

IUPAC Name

2-[2-(cyclohexylamino)pyridin-4-yl]-6-piperazin-1-ylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c22-21(28)16-12-18(26-20(14-16)27-10-8-23-9-11-27)15-6-7-24-19(13-15)25-17-4-2-1-3-5-17/h6-7,12-14,17,23H,1-5,8-11H2,(H2,22,28)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWDRALEEPGBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=CC(=C3)C(=O)N)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bpkdi

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.